Cas no 2260930-76-3 (1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one)

1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one is a structurally distinct azetidinone derivative featuring a methoxyphenylmethyl group and a thiophene substituent. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of β-lactam-based therapeutics. The presence of the thiophene moiety enhances its utility in heterocyclic chemistry, while the methoxy group may influence electronic properties and reactivity. The rigid azetidin-2-one core provides a stable framework for further functionalization. Its well-defined molecular structure allows for precise modifications, making it valuable for medicinal chemistry research and targeted drug design. The compound's stability under standard conditions ensures consistent performance in synthetic applications.
1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one structure
2260930-76-3 structure
Product Name:1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one
CAS No:2260930-76-3
MF:C17H19NO2S
MW:301.40326333046
CID:5463330
Update Time:2025-06-08

1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • Z3478756855
    • 1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one
    • 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one
    • 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one
    • Inchi: 1S/C17H19NO2S/c1-17(2)15(13-8-9-21-11-13)18(16(17)19)10-12-4-6-14(20-3)7-5-12/h4-9,11,15H,10H2,1-3H3
    • InChI Key: NVJCKUXHYBPEES-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(C)(C)C(N1CC1C=CC(=CC=1)OC)=O

Computed Properties

  • Exact Mass: 301.11365002 g/mol
  • Monoisotopic Mass: 301.11365002 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 57.8
  • Molecular Weight: 301.4

1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one Pricemore >>

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Additional information on 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one

Comprehensive Overview of 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one (CAS No. 2260930-76-3)

The compound 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one (CAS No. 2260930-76-3) is a structurally unique azetidin-2-one derivative, garnering significant interest in pharmaceutical and materials science research. Its molecular framework combines a thiophene ring and a 4-methoxyphenyl group, making it a versatile candidate for drug discovery and functional material development. Researchers are particularly intrigued by its potential applications in targeted therapies and bioactive molecule synthesis, aligning with current trends in precision medicine and sustainable chemistry.

In recent years, the demand for heterocyclic compounds like this azetidinone derivative has surged due to their role in designing small-molecule inhibitors and enzyme modulators. The presence of both thiophene and methoxyphenyl moieties enhances its binding affinity to biological targets, a feature frequently explored in cancer research and neurodegenerative disease studies. This aligns with trending searches on "novel heterocyclic drug candidates 2024" and "thiophene-based therapeutics," reflecting its relevance in cutting-edge science.

Synthetic routes to CAS 2260930-76-3 often involve multicomponent reactions or ring-closing strategies, topics highly searched in academic databases. Its 3,3-dimethylazetidin-2-one core contributes to metabolic stability, a key consideration in drug design optimization—a hot topic in pharmaceutical forums. Analytical characterization typically employs NMR spectroscopy and high-resolution mass spectrometry, techniques central to discussions like "advanced compound characterization methods."

Beyond pharmaceuticals, this compound’s electron-rich thiophene unit makes it promising for organic electronics, resonating with queries about "conductive polymers 2024." Its thermal stability and optoelectronic properties are under investigation for OLED materials and sensor technologies, addressing industry demands highlighted in searches such as "sustainable material innovations."

Environmental and safety profiles of 1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-(thiophen-3-yl)azetidin-2-one are rigorously evaluated, complying with green chemistry principles—a trending focus area. Researchers frequently inquire about "biodegradable synthetic intermediates," positioning this compound as a subject of eco-conscious development. Its low ecotoxicity data (where available) further supports its potential for scalable applications.

In summary, CAS 2260930-76-3 represents a multifaceted compound bridging medicinal chemistry and advanced materials. Its structural features answer pressing questions in "structure-activity relationship studies" and "functional group compatibility," making it a valuable subject for ongoing research and commercial exploration.

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